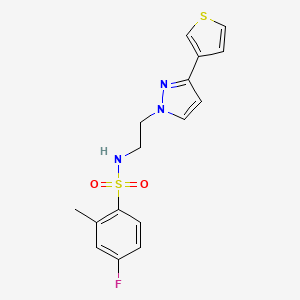![molecular formula C18H19FN2O2 B2550448 (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034306-29-9](/img/structure/B2550448.png)
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a synthetic organic molecule of interest in pharmaceutical and chemical research. It features a combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group, making it a fascinating structure for various applications.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (4-(dimethylamino)phenyl) methanol with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one under acidic conditions to form the desired methanone product. Reaction conditions typically include:
Solvents: : Dichloromethane or toluene
Catalysts: : Acidic catalysts like hydrochloric acid or sulfuric acid
Temperatures: : Usually maintained at room temperature to 80°C
Industrial Production Methods
In an industrial setting, the process is scaled up using continuous flow reactors to maintain reaction control and improve yields. Specialized equipment is used to handle the acidic and sometimes corrosive nature of the reagents.
化学反应分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, especially at the dimethylamino group.
Reduction: : It can be reduced using typical hydrogenation techniques involving palladium or nickel catalysts.
Substitution: : Various substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid.
Major Products
Oxidation Products: : Often result in the formation of N-oxide derivatives.
Reduction Products: : Produce reduced forms of the fluoro-dihydrobenzo-oxazepin ring.
Substitution Products: : Lead to halogenated derivatives.
科学研究应用
The compound is used extensively in:
Chemistry: : As a precursor for more complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a pharmacological agent due to its unique structure and functional groups.
Industry: : Utilized in the synthesis of various chemical intermediates and specialty chemicals.
作用机制
The compound's mechanism of action often involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or interact with receptor proteins, influencing molecular pathways involved in cellular processes. The fluoro-dihydrobenzo-oxazepin structure allows it to fit into specific enzyme binding sites, affecting enzyme activity.
相似化合物的比较
Similar Compounds
(4-(dimethylamino)phenyl)(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(methylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[e][1,4]thiazepin-4(5H)-yl)methanone
These similar compounds share structural elements but differ in specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group makes the compound particularly unique compared to its analogs.
That's a lot of chemistry to chew on. Anything else catching your interest?
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
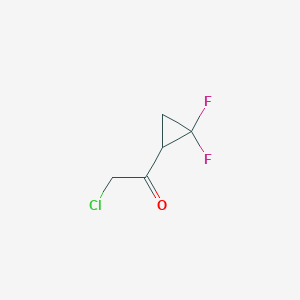
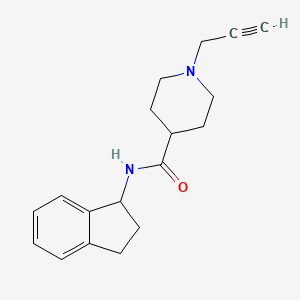
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide](/img/new.no-structure.jpg)
![N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2550370.png)
![3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol](/img/structure/B2550371.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
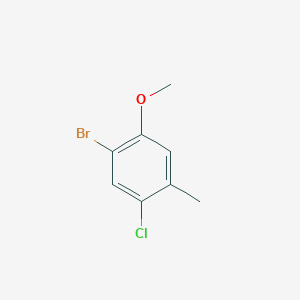
![5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2550378.png)
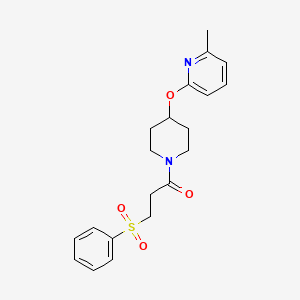
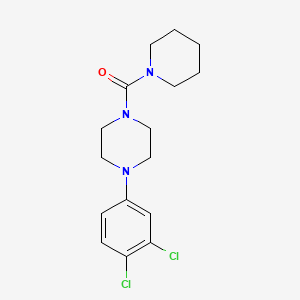
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B2550385.png)
